![molecular formula C29H34O17 B13861569 5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Hydroxyethyl)rutoside is a hydroxyethyl derivative of rutoside, a flavonoid glycoside. It is a semisynthetic compound derived from plant constituents and is not naturally found in food. This compound is primarily used in the treatment of chronic venous insufficiency and hypertensive microangiopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’-(Hydroxyethyl)rutoside involves the hydroxyethylation of rutoside. The process typically starts with the preparation of 7-monohydroxyethyl rutoside, which is then further hydroxyethylated to obtain the desired compound .
Industrial Production Methods: Industrial production of 4’-(Hydroxyethyl)rutoside involves the use of semisynthetic methods to derive the compound from plant constituents. The process ensures a high purity level of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4’-(Hydroxyethyl)rutoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include different hydroxyethyl derivatives of rutoside, each with unique properties and potential therapeutic applications .
Scientific Research Applications
4’-(Hydroxyethyl)rutoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of hydroxyethylation on flavonoids.
Mechanism of Action
4’-(Hydroxyethyl)rutoside primarily acts on the microvascular endothelium, where it reduces hyperpermeability and edema. It achieves this by stabilizing the capillary walls and reducing leakage from small blood vessels . The compound also has a protective effect on the vascular endothelium, improving microvascular perfusion and reducing erythrocyte aggregation .
Comparison with Similar Compounds
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: 4’-(Hydroxyethyl)rutoside is unique due to its specific hydroxyethylation pattern, which imparts distinct therapeutic properties. Compared to other similar compounds, it has a more pronounced effect on reducing vascular permeability and edema .
Properties
Molecular Formula |
C29H34O17 |
|---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17?,19-,20+,22+,23-,24?,25+,28?,29-/m1/s1 |
InChI Key |
MTFMRKZZAXMGBF-KTUQNWLNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C(C(O1)OCC2[C@@H]([C@H]([C@@H]([C@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



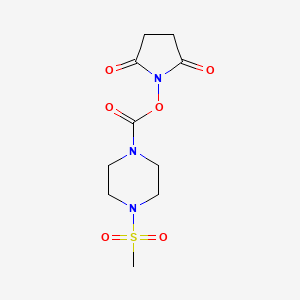
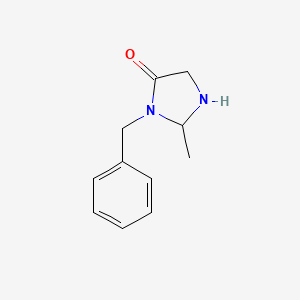
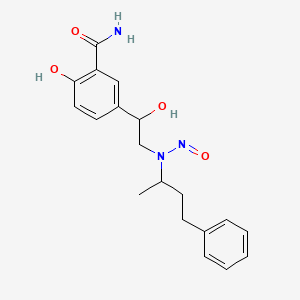

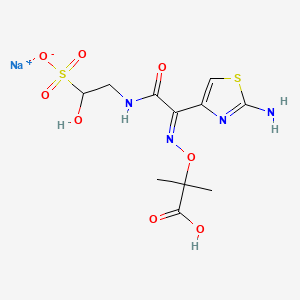


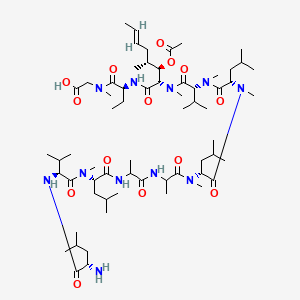
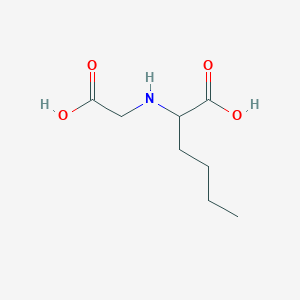
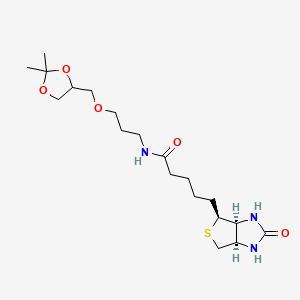
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
